2-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]ethan-1-ol
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Overview
Description
2-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]ethan-1-ol is a complex organic compound with a unique structure that includes a benzimidazole core substituted with a dimethylamino group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]ethan-1-ol typically involves multiple steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.
Nitration: The benzimidazole core is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Dimethylation: The nitro-substituted benzimidazole is then reacted with dimethylamine to introduce the dimethylamino group at the 2-position.
Ethanol Substitution: Finally, the compound is reacted with ethylene oxide or a similar reagent to introduce the ethan-1-ol group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and dimethylation steps to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Amino-substituted benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The compound is explored for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethanol: A simpler compound with similar functional groups but lacking the benzimidazole core.
5-Nitrobenzimidazole: Contains the benzimidazole core and nitro group but lacks the dimethylamino and ethan-1-ol groups.
2-(Dimethylamino)-5-nitrobenzimidazole: Similar structure but without the ethan-1-ol group.
Uniqueness
2-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]ethan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and dimethylamino groups allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
CAS No. |
832102-54-2 |
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Molecular Formula |
C11H14N4O3 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
2-[2-(dimethylamino)-5-nitrobenzimidazol-1-yl]ethanol |
InChI |
InChI=1S/C11H14N4O3/c1-13(2)11-12-9-7-8(15(17)18)3-4-10(9)14(11)5-6-16/h3-4,7,16H,5-6H2,1-2H3 |
InChI Key |
SUDHYNMZBNIDBW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=C(N1CCO)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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